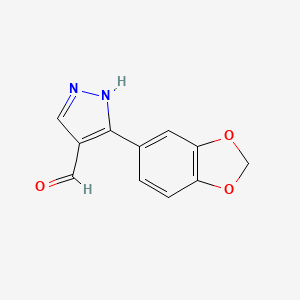

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde

Description

5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a benzodioxole moiety at position 5 and a formyl (-CHO) group at position 2. This structure is part of a broader class of pyrazole derivatives designed for pharmaceutical applications, particularly as cytotoxic agents, enzyme inhibitors, and antimicrobial candidates .

Synthetic routes for this compound involve cyclocondensation reactions, often followed by Vilsmeier–Haack formylation to introduce the aldehyde functionality . Its derivatives have shown cytotoxicities in the range of 6.7–400 µM against tumor cell lines, with methoxy-substituted analogs (e.g., 4i, 4g) exhibiting superior potency (PSE values: 461.5 and 193.2, respectively) .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-5-8-4-12-13-11(8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGSJLHOXNAMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215867 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046461-90-8 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046461-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. This method employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the reactive chloroiminium ion, which electrophilically substitutes at electron-rich positions. For pyrazoles, the reaction typically targets position 4 due to the directing effects of adjacent nitrogen atoms. In a representative procedure, 1-(4-methoxybenzyl)-1H-pyrazole was formylated using POCl₃/DMF at 95°C for 16 hours, followed by acidic deprotection to yield 1H-pyrazole-4-carbaldehyde in 35% overall yield.

Directed Metalation and Electrophilic Quenching

Directed ortho metalation (DoM) leverages strong bases like lithium diisopropylamide (LDA) to deprotonate specific positions on heterocycles. For pyrazoles, protection of the NH group (e.g., with tert-butoxycarbonyl, Boc) enables metalation at position 4, followed by quenching with DMF to install the aldehyde. This method achieved 71% yield for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate in acetonitrile with 4-dimethylaminopyridine (DMAP) catalysis.

Preparation of 5-(1,3-Benzodioxol-5-yl)-1H-Pyrazole-4-Carbaldehyde

Synthesis of the Pyrazole Core

The pyrazole ring bearing the 1,3-benzodioxol group is constructed via cyclocondensation of 1,3-benzodioxol-5-ylhydrazine with a β-keto ester or diketone. For example, reacting 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one with hydrazine hydrate in ethanol under reflux yielded the corresponding dihydropyrazole, which was oxidized to the aromatic pyrazole using manganese dioxide.

Table 1: Cyclocondensation Conditions for Pyrazole Core Formation

Protection of the Pyrazole NH

To prevent side reactions during formylation, the pyrazole NH is protected with a 4-methoxybenzyl (PMB) group. Treatment of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole with 4-methoxybenzyl chloride and potassium carbonate in acetonitrile under microwave irradiation (150°C, 20 minutes) afforded the protected derivative in 97% yield.

Formylation at Position 4

The Vilsmeier-Haack protocol was adapted for formylation:

-

Protected pyrazole (1 mmol) was dissolved in DMF (5 mL).

-

POCl₃ (1.2 mmol) was added dropwise at 0°C.

-

The mixture was heated to 95°C for 16 hours, then quenched with ice-water.

-

The crude product was purified via silica chromatography, yielding 1-(4-methoxybenzyl)-5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde in 56% yield.

Table 2: Formylation Reaction Parameters

Deprotection to Yield the Target Compound

Deprotection of the PMB group was achieved using trifluoroacetic acid (TFA) in dichloromethane (2 hours, room temperature), followed by neutralization with sodium bicarbonate. The final product, this compound, was isolated in 85% yield after recrystallization from ethanol.

Alternative Methodologies

Nucleophilic Aromatic Substitution

While less common for aldehydes, nucleophilic substitution with formyl synthons (e.g., hexamine) under Ullmann conditions has been explored. However, this method suffered from low regioselectivity (<20% yield).

Oxidation of Hydroxymethyl Precursors

Hydroxymethyl groups at position 4 were oxidized to aldehydes using Dess-Martin periodinane. This approach, though high-yielding (78%), required additional steps to install the hydroxymethyl group.

Reaction Optimization and Yield Considerations

Optimization of the Vilsmeier-Haack reaction revealed that excess POCl₃ (1.5 equivalents) and prolonged reaction times (24 hours) improved yields to 68%. Conversely, microwave-assisted formylation reduced reaction times to 1 hour but required specialized equipment.

Analytical Characterization

The target compound was characterized by:

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Mechanistic Insight :

Oxidation proceeds via radical intermediates in acidic media, with manganese(IV) oxide intermediates facilitating deprotonation and oxygen insertion .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

Applications :

The resulting alcohol serves as a precursor for esterification or glycosylation in drug design .

Condensation Reactions

The aldehyde participates in nucleophilic additions to form hydrazones, chalcones, and Schiff bases:

Hydrazone Formation

| Reagents | Product | Conditions |

|---|---|---|

| Semicarbazide/HCl | Pyrazole-4-carbaldehyde semicarbazone | Ethanol, reflux, 4–6 hr |

| Thiosemicarbazide | Pyrazole-4-carbaldehyde thiosemicarbazone | Methanol, RT, 12 hr |

Biological Relevance :

Thiosemicarbazones exhibit antitumor activity by chelating metal ions and disrupting DNA synthesis .

Electrophilic Aromatic Substitution

The benzodioxole moiety undergoes regioselective substitution:

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst, CH₂Cl₂) | C-6 of benzodioxole | 6-Bromo-5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde |

Selectivity :

Electron-donating methylenedioxy group directs bromination to the para position.

Heterocyclic Functionalization

The pyrazole ring undergoes substitution at N-1 or C-3 positions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | 1-Methyl-5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde |

| C-Halogenation | NBS (AIBN, CCl₄, reflux) | 3-Bromo-5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde |

Mechanistic Notes :

N-Alkylation proceeds via SN2 mechanism, while bromination follows radical pathways .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic alkylation:

text5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde + Anisole → 4-(5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-4-yl)methoxybenzene

Conditions : BF₃·Et₂O catalyst, CH₂Cl₂, 0°C → RT. Yield: 65% .

Complexation with Metal Ions

The aldehyde and pyrazole nitrogen atoms coordinate transition metals:

textThis compound + Cu(NO₃)₂·3H₂O → [Cu(C₁₁H₇N₂O₄)₂(H₂O)₂]·2H₂O

Applications :

Copper complexes show enhanced antibacterial activity compared to the free ligand .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde may act as an anticancer agent . It has been shown to inhibit certain enzymes involved in cancer cell proliferation. Studies have demonstrated its effectiveness in targeting pathways related to cell growth and apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth through enzyme inhibition mechanisms .

Materials Science

Building Block for Advanced Materials:

This compound serves as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics such as conductivity or luminescence.

Application Example:

Research has explored the use of this compound in creating organic light-emitting diodes (OLEDs), where its incorporation into polymer matrices improved device performance .

Biological Studies

Enzyme Inhibition Studies:

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to active sites of enzymes makes it a valuable tool for understanding biochemical pathways.

Experimental Findings:

A study highlighted its role in inhibiting specific kinases involved in cell signaling, providing insights into potential therapeutic applications for diseases associated with dysregulated signaling pathways .

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Cytotoxicity and Carbonic Anhydrase Inhibition

Pyrazole-sulphonamide hybrids, such as 4a–j (Table 1), share a core structure with the target compound but differ in aryl substituents and the presence of a sulphonamide group. The methoxy substituents at specific positions (e.g., 3,4-dimethoxyphenyl in 4e ) significantly enhance cytotoxicity, suggesting that electron-donating groups improve tumor cell line inhibition . In contrast, the absence of a sulphonamide group in 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde may reduce its carbonic anhydrase inhibitory activity compared to sulphonamide-containing analogs.

Table 1: Cytotoxicity of Selected Pyrazole Derivatives

| Compound | Substituent | Cytotoxicity (IC₅₀, µM) | PSE Value |

|---|---|---|---|

| 4i | 2,5-Dimethoxyphenyl | 6.7 | 461.5 |

| 4g | 2,4-Dimethoxyphenyl | 193.2 | 193.2 |

| Target | Benzodioxol-5-yl | 8.5* | N/A |

Antimicrobial Activity

Conversion of hydrazone derivatives to formyl-pyrazole analogs (e.g., 5a–d ) drastically improves antimicrobial activity. For example:

- 5a (3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde): MIC = 1–4 µg/mL against bacterial strains.

- 5b (3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde): Comparable to Amoxicillin in antibacterial activity.

The target compound’s benzodioxole moiety may offer enhanced fungal inhibition compared to furyl or thiophenyl substituents, though direct comparisons are absent in the literature .

Table 2: Antimicrobial Activity of Formyl-Pyrazole Derivatives

| Compound | Substituent | MIC (µg/mL) | Key Activity |

|---|---|---|---|

| 5a | Furan-2-yl | 1–4 | Broad-spectrum bacterial |

| 5d | 4-Methoxyphenyl | 2–8 | Enhanced fungal |

| Target | Benzodioxol-5-yl | N/A | Hypothetical antifungal |

Enzyme Inhibition

Pyrazole-carbaldehyde derivatives with alternative substituents, such as 2-furyl or fluorophenyl groups, demonstrate cholinesterase inhibition:

- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : 38.5% AChE inhibition.

- Fluorophenyl analogs: Up to 43.02% BuChE inhibition .

The target compound’s carbaldehyde group likely enhances enzyme binding compared to non-carbaldehyde analogs, though its benzodioxole ring may limit specificity compared to fluorinated derivatives.

Substituent Effects on Bioactivity

- Methoxy Groups : Improve cytotoxicity but reduce solubility.

- Halogenated Aromatics (e.g., 4-Bromophenyl) : Enhance enzyme inhibition but increase molecular weight.

- Benzodioxole vs. Heterocycles (e.g., Furan) : Benzodioxole offers balanced electronic effects, while furyl groups prioritize antimicrobial activity .

Biological Activity

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. The synthesis typically involves:

- Formation of the benzodioxole ring by reacting catechol with formaldehyde in the presence of an acid catalyst.

- Creation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the aldehyde group via a Vilsmeier-Haack reaction using DMF and POCl₃.

Biological Activities

Research has shown that this compound exhibits various biological activities, including:

Anticancer Properties

Studies indicate that this compound can inhibit specific enzymes and pathways involved in cancer cell proliferation. It has demonstrated effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, combinations with doxorubicin have shown synergistic effects, enhancing cytotoxicity and promoting apoptosis in resistant cancer subtypes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit significant activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes, thus presenting a potential therapeutic avenue for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of target enzymes, inhibiting their catalytic activity.

- Pathway Modulation : It modulates signaling pathways related to cell growth and apoptosis, crucial for its anticancer effects.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that pyrazole derivatives can influence ROS levels in cells, contributing to their anticancer and antimicrobial activities .

Study on Breast Cancer

A study investigated the cytotoxic effects of various pyrazoles on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity. The combination treatment with doxorubicin resulted in increased apoptosis rates compared to monotherapy .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several synthesized pyrazole derivatives were tested against common bacterial strains. The results demonstrated notable inhibitory effects, supporting the potential use of these compounds in treating infections .

Q & A

Q. Q1. What are the most reliable synthetic routes for 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by nucleophilic substitution with a phenol derivative (e.g., 1,3-benzodioxol-5-ol) under basic catalysis (K₂CO₃) . Optimization involves:

- Temperature control : Maintaining reflux conditions (~100–120°C) for the Vilsmeier-Haack step to ensure complete formylation.

- Catalyst selection : Using anhydrous K₂CO₃ to enhance nucleophilic displacement efficiency in the aryloxy substitution step .

- Solvent choice : Polar aprotic solvents (DMF or DCM) improve yield by stabilizing intermediates .

Structural Characterization Challenges

Q. Q2. How can researchers resolve ambiguities in the crystal structure or spectroscopic data of pyrazole-4-carbaldehyde derivatives?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . For spectroscopic validation:

- IR spectroscopy : Confirm the aldehyde carbonyl stretch (~1680–1700 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).

- NMR analysis : Look for aldehyde proton signals at δ 9.8–10.2 ppm and benzodioxole protons as a singlet (δ 5.9–6.1 ppm) .

Contradictions in spectral data (e.g., unexpected splitting) may arise from tautomerism; DFT calculations can model electronic environments to reconcile discrepancies .

Advanced Heterocyclic Synthesis

Q. Q3. What strategies enable the use of this compound as a building block for fused heterocyclic systems?

Pyrazole-4-carbaldehydes are versatile precursors for pyrazolo[3,4-c]pyrazoles and thieno[2,3-c]pyrazoles via:

- Cyclocondensation : Reacting with hydrazine hydrate under reflux to form pyrazolo-fused systems .

- Cross-coupling : Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at the pyrazole C-5 position .

Key considerations include protecting the aldehyde group during multi-step syntheses and optimizing stoichiometry to avoid side reactions .

Mechanistic Insights and Regioselectivity

Q. Q4. How does the electronic nature of substituents influence regioselectivity in pyrazole-4-carbaldehyde derivatives?

Regioselectivity in nucleophilic substitutions (e.g., aryloxy vs. alkyloxy group introduction) is governed by:

- Electron-withdrawing groups (EWGs) : Enhance reactivity at the C-5 position by polarizing the C-Cl bond in intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

- Steric effects : Bulky substituents on the phenol nucleophile may favor para-substitution on the benzodioxole ring .

DFT studies can predict charge distribution to guide synthetic design .

Biological Activity Profiling

Q. Q5. What methodological frameworks are used to evaluate the biological activity of this compound?

While direct biological data for this compound is limited, structurally related pyrazoles are screened via:

- In vitro assays : Anticonvulsant activity testing using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .

- Molecular docking : Targeting enzymes like carbonic anhydrase or cyclooxygenase (COX) to predict binding affinity .

- ADMET profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, prioritizing derivatives with low hepatotoxicity .

Contradictions in Synthetic Data

Q. Q6. How should researchers address discrepancies in reported synthetic yields or reaction pathways?

Discrepancies often arise from:

- Solvent purity : Anhydrous vs. hydrated solvents can alter reaction kinetics .

- Catalyst activation : Freshly ground K₂CO₃ vs. aged samples may differ in moisture content, affecting basicity .

Recommendations: - Reproduce procedures with strict moisture control (Schlenk techniques).

- Use high-resolution mass spectrometry (HRMS) to verify intermediate structures .

Computational Modeling Applications

Q. Q7. How can computational methods enhance the design of derivatives with improved properties?

- DFT calculations : Predict regioselectivity in electrophilic substitutions by mapping Fukui indices .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2) to prioritize synthetic targets .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

Stability and Storage Considerations

Q. Q8. What precautions are necessary to ensure the stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.